molecular formula C14H25NO2 B2766975 N-Boc-1-allyl-1-aminocyclohexan CAS No. 1335042-62-0

N-Boc-1-allyl-1-aminocyclohexan

Cat. No.: B2766975
CAS No.: 1335042-62-0
M. Wt: 239.359
InChI Key: JWARENQJRFYKMD-UHFFFAOYSA-N
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Description

N-Boc-1-allyl-1-aminocyclohexan is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. The compound’s molecular formula is C14H25NO2, and it has a molecular weight of 239.359. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes it a valuable intermediate in organic synthesis.

Scientific Research Applications

N-Boc-1-allyl-1-aminocyclohexan has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the development of drugs targeting various diseases.

    Industry: The compound is utilized in the production of polymers and specialty chemicals.

Future Directions

The development of direct efficient preparation of amides from protected amines is important in organic synthesis to reduce cost, waste, and time . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-1-allyl-1-aminocyclohexan can be synthesized through a one-pot amidation process involving N-Boc-protected amines. This method utilizes isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides . Another efficient method involves the chemoselective N-Boc protection of amines using di-tert-butyl dicarbonate in the presence of Amberlyst-15 as a catalyst in ethanol .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes that ensure high yields and purity. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-allyl-1-aminocyclohexan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The allyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, free amines, and substituted cyclohexane derivatives.

Mechanism of Action

The mechanism of action of N-Boc-1-allyl-1-aminocyclohexan involves the interaction of its functional groups with molecular targets. The Boc protecting group stabilizes the amine functionality, allowing selective reactions at the allyl group. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-1-aminocyclohexane: Lacks the allyl group, making it less versatile in substitution reactions.

    N-Boc-1-allyl-1-aminocyclopentane: Has a smaller ring size, affecting its steric properties and reactivity.

    N-Boc-1-allyl-1-aminocycloheptane: Larger ring size, which can influence its conformational flexibility and binding affinity.

Uniqueness

N-Boc-1-allyl-1-aminocyclohexan is unique due to its combination of the Boc protecting group and the allyl functionality, which provides a balance of stability and reactivity. This makes it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-(1-prop-2-enylcyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-5-9-14(10-7-6-8-11-14)15-12(16)17-13(2,3)4/h5H,1,6-11H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWARENQJRFYKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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